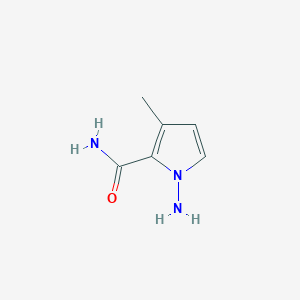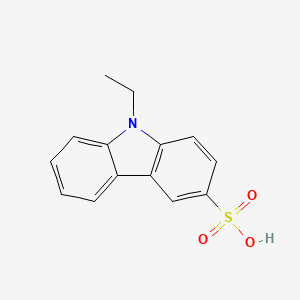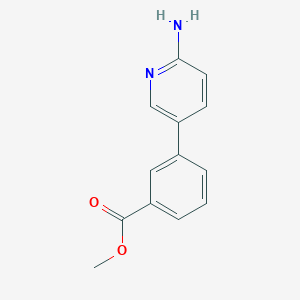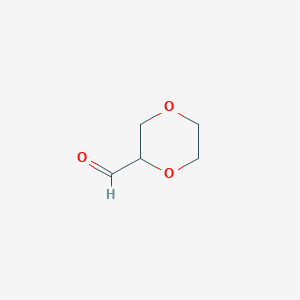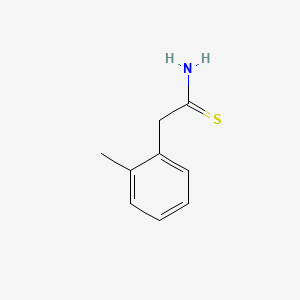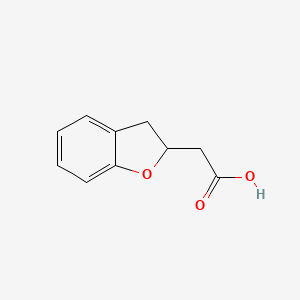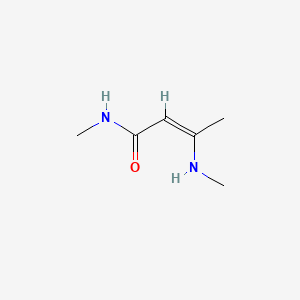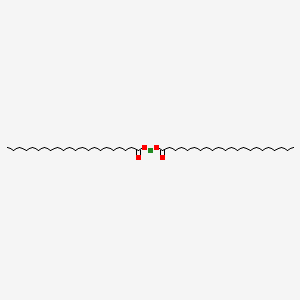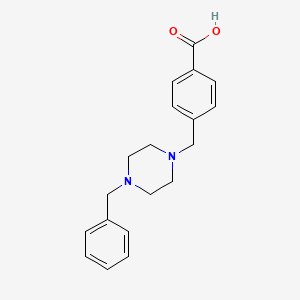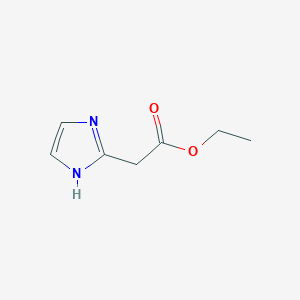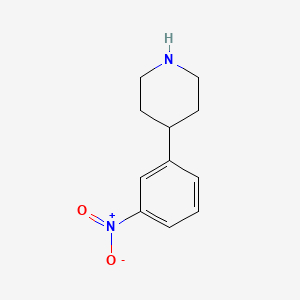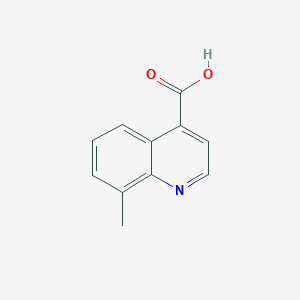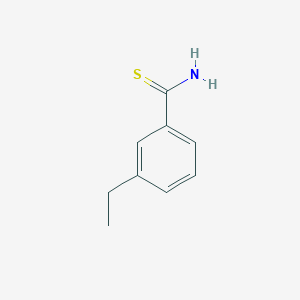![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/no-structure.png)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL” is a tertiary amine alcohol with the molecular formula C7H17NO . It is a colorless, odorous liquid at room temperature . It is commonly used as a pharmaceutical intermediate and a solvent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H17NO2 . It has a molecular weight of 147.21500 . The exact mass is 147.12600 .Physical And Chemical Properties Analysis
This compound has a density of 0.992g/cm3 . It has a boiling point of 243.6ºC at 760 mmHg . The flash point is 94.3ºC . The compound is soluble in water and its logP value is 0.02740, indicating it is more soluble in water than in octanol .Aplicaciones Científicas De Investigación
Aquatic Environmental Impact of Parabens
Parabens, which share a functional relation to the hydroxy and methyl groups in the specified compound, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatments, parabens persist at low concentrations in effluents and surface waters, reflecting continuous environmental introduction from consumer products. They are known for their weak endocrine-disrupting capabilities, and their chlorinated by-products, formed through reactions with free chlorine, pose stability and persistence concerns that necessitate further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with structural features including reactive hydroxyl and amino groups, demonstrates broad antimicrobial activity, highlighting the potential relevance of similar structural groups in the compound of interest. Its application spans food preservation and pharmaceuticals, underlining the importance of understanding the interactions between such functional groups and microbial cells (Raafat & Sahl, 2009).
Amyloid Imaging in Alzheimer's Disease
Compounds containing hydroxy and amino functionalities are pivotal in the development of amyloid imaging ligands for Alzheimer's disease, demonstrating the critical role these groups play in diagnosing and understanding neurodegenerative diseases. The specific interaction with amyloid plaques in the brain highlights the importance of such compounds in medical research (Nordberg, 2007).
Biotechnological and Environmental Applications
The exploration of biopolymers and other related compounds for environmental and biotechnological applications, such as corrosion inhibitors, showcases the versatility of hydroxy and amino functionalities. These applications demonstrate the potential for compounds with similar functionalities to contribute to sustainable practices and innovative solutions in materials science (Umoren & Eduok, 2016).
Propiedades
Número CAS |
85154-18-3 |
|---|---|
Nombre del producto |
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL |
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
Clave InChI |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
SMILES canónico |
CC(CO)N(C)C(C)(C)O |
Otros números CAS |
85154-18-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



